2,6-二氨基嘧啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

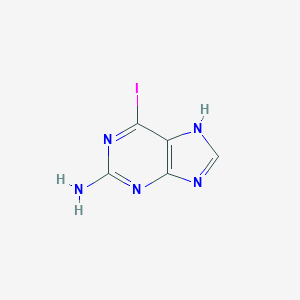

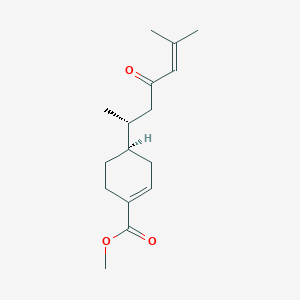

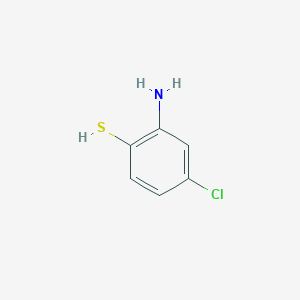

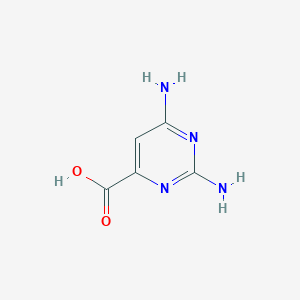

The compound 2,6-Diaminopyrimidine-4-carboxylic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. This compound is related to several research studies focusing on its interactions with various carboxylic acids and its potential as a building block for creating organic salts and cocrystals with potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the interaction of 2,6-diaminopyrimidine with carboxylic acids to form organic salts and cocrystals. For instance, anhydrous and hydrated multi-component organic acid-base salts of 2,6-diaminopyrimidine have been prepared with various carboxylic acids, leading to the formation of seven crystalline compounds characterized by X-ray diffraction analysis, infrared spectroscopy, melting point determination, and elemental analysis . Additionally, acylation reactions of 4,6-diamino-2-mercaptopyrimidine with carboxylic acid chlorides have been studied, showing that acylation can occur at different nucleophilic centers depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of the compounds formed from 2,6-diaminopyrimidine is complex and involves various non-covalent interactions. The structures often adopt hetero R22(8) supramolecular synthons and feature extensive hydrogen bonding and other nonbonding contacts such as π-π, C-π, O-π, and halogen bonds. These interactions play a significant role in the crystal packing of these compounds .

Chemical Reactions Analysis

The chemical reactions involving 2,6-diaminopyrimidine derivatives are diverse. Acylation reactions can lead to different monoacylated derivatives, and the direction of acylation is influenced by factors such as temperature and the nature of the reactants . Furthermore, acylated derivatives of 4,6-diamino-2-mercaptopyrimidine can react with nucleophilic reagents to yield mercaptopyrimidines and corresponding carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diaminopyrimidine derivatives are characterized by their melting points, solubility, and the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions. These properties are crucial for the formation of supramolecular architectures and for the potential biological activity of these compounds .

科学研究应用

合成Anthyridine衍生物

2,6-二氨基嘧啶-4-羧酸用于合成Anthyridine衍生物。Carboni等人(1969年)证明了在特定反应条件下将其转化为7-氨基-5H-二吡啶-[1,2-a:2,3-d]嘧啶-5-酮和2-氨基-5,10H-Anthyridin-5-酮。这个过程涉及复杂的反应,如乌尔曼反应和与聚磷酸或浓硫酸加热,展示了其在杂环化学中的实用性 (Carboni, S., Settimo, A. D., & Segnini, D., 1969)。

在四氢叶酸类似物合成中的作用

Baker和Jordaan(1965年)探索了使用2,6-二氨基嘧啶-4-羧酸衍生物合成四氢叶酸类似物。这项研究侧重于合成能够抑制二氢叶酸还原酶和胸苷酸合成酶的化合物,突显了该化合物在生化应用中的潜力 (Baker, B. R., & Jordaan, J., 1965)。

抗肿瘤活性

Grivsky等人(1980年)讨论了使用2,6-二氨基嘧啶-4-羧酸合成2,4-二氨基-6-(2,5-二甲氧基苯基)-5-甲基吡啶[2,3-d]嘧啶。这种化合物对大鼠Walker 256肉瘤具有显著活性,表明其在癌症研究中的潜力 (Grivsky, E., Lee, S., Sigel, C. W., Duch, D., & Nichol, C. A., 1980)。

抗HIV活性

Vince和Hua(1990年)合成了2,6-二氨基嘧啶-4-羧酸衍生物,用于潜在的抗HIV应用。他们的工作导致了类似carbovir的有效和选择性抗HIV药物的发现,展示了该化合物在病毒学和制药研究中的相关性 (Vince, R., & Hua, M., 1990)。

Pyrido[2,3-d]嘧啶的多米诺合成

Jiang等人(2009年)利用2,6-二氨基嘧啶-4-羧酸在多米诺反应中创建6-螺环取代的Pyrido[2,3-d]嘧啶。这个过程突显了其在有机合成中的应用,特别是在微波辐射下的水中,为绿色化学应用提供了见解 (Jiang, B., Cao, L., Tu, S., Zheng, W., & Yu, H.-Z., 2009)。

与羧酸的相互作用

Gao等人(2015年)研究了2,6-二氨基吡啶与各种羧酸的相互作用,从而了解其在与羧酸衍生物结合中的作用。这项研究在超分子化学和晶体工程的背景下具有重要意义 (Gao, X., Zhang, H., Wen, X., Liu, B., Jin, S., & Wang, D.-Q., 2015)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation .

属性

IUPAC Name |

2,6-diaminopyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUOGOIRZGRDPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937013 |

Source

|

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diaminopyrimidine-4-carboxylic acid | |

CAS RN |

16490-14-5 |

Source

|

| Record name | NSC46805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。